

# Technical Characterization Guide: 4-Fluoro-5-nitro-1H-indazole

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-fluoro-5-nitro-1H-indazole

CAS No.: 1082041-35-7

Cat. No.: B1440986

[Get Quote](#)

H

FN

O

Molecular Weight: 181.12 g/mol [1]

## Executive Summary

**4-Fluoro-5-nitro-1H-indazole** is a critical heterocyclic building block, particularly valuable in the development of kinase inhibitors and other bioactive small molecules. The unique substitution pattern—combining the electron-withdrawing nitro group at C5 with the steric and electronic modulation of fluorine at C4—creates a distinct reactivity profile for nucleophilic aromatic substitution (S

Ar) and reduction sequences.

This guide provides a comprehensive technical framework for the spectroscopic identification and quality control of this compound. It moves beyond simple data listing to explain the

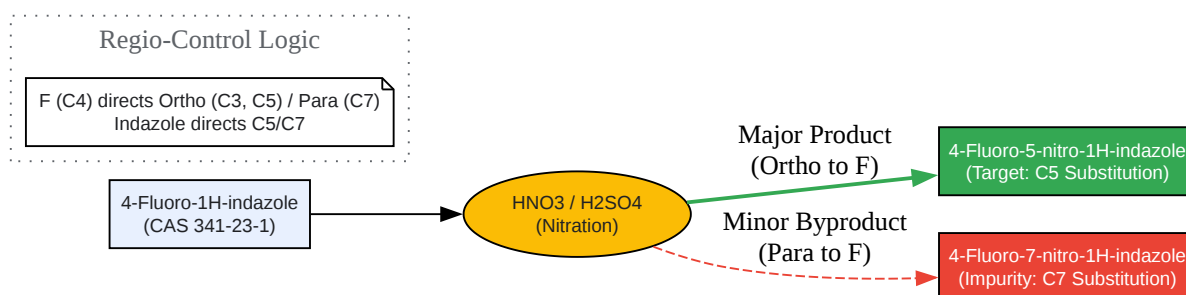
diagnostic features required to distinguish this specific regioisomer from common impurities (e.g., 4-fluoro-7-nitro-1H-indazole).

## Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to accurate spectral interpretation. The primary route involves the electrophilic nitration of 4-fluoro-1H-indazole.

- **Regioselectivity:** The indazole core naturally favors electrophilic attack at C5 and C7. The fluorine atom at C4 exerts an ortho/para directing effect (mesomerically donating), which reinforces activation at C5 (ortho to F) and C7 (para to F).
- **Critical Impurity:** While C5 is sterically adjacent to the fluorine, the electronic synergy often favors the 5-nitro isomer. However, the 7-nitro isomer is a common byproduct that must be ruled out via NMR coupling constants.

## Visualization: Synthesis & Impurity Pathway



[Click to download full resolution via product page](#)

Caption: Electrophilic nitration pathway showing the competition between C5 (target) and C7 (impurity) substitution.

## Spectroscopic Specifications

The following data represents the diagnostic signals required for structural confirmation.

## Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Recommended due to solubility and NH exchange suppression).

### <sup>1</sup>H NMR (400 MHz)

The proton spectrum is the primary tool for regioisomer differentiation.

Position	Shift ( , ppm)	Multiplicity	Coupling ( , Hz)	Diagnostic Interpretation
NH (1)	13.5 - 14.0	Broad Singlet	-	Acidic indazole proton; chemical shift varies with concentration/solvent.
H-3	8.35 - 8.45	Doublet (d)		Deshielded by C=N. Shows long-range coupling to F-4. Differentiation: In 3-substituted derivatives, this signal disappears.
H-6	7.90 - 8.00	Doublet of Doublets (dd)	,	Ortho to NO (deshielded). Coupling to F-4 (meta) may be observed.
H-7	7.50 - 7.60	Doublet of Doublets (dd)		Shielded relative to H6. Para to F-4.

Critical Validation Step: To confirm the nitro group is at C5 and not C7, observe the coupling of the aromatic protons.

- 5-Nitro Isomer (Target): Shows an AB system (H6/H7) with ortho coupling (~9 Hz).
- 7-Nitro Isomer (Impurity): Would show an AB system (H5/H6) but with significantly different chemical shifts due to the nitro group's proximity to the NH.

## F NMR (376 MHz)

- Shift:  
  
-115.0 to -125.0 ppm (Singlet or multiplet depending on decoupling).
- Diagnostic: A single sharp peak confirms mono-fluorination. The shift is characteristic of an aromatic fluorine ortho to a nitro group.

## C NMR (100 MHz)

Key diagnostic carbon signals involving C-F coupling (

):

- C-4 (C-F): Doublet,

Hz.

- C-5 (C-NO

): Doublet,

Hz.

- C-3: Doublet,

Hz.

## Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or APCI (+).

- Molecular Ion:

- [M+H]

Calculated: 182.04

- [M+H]

Observed: 182.1

0.1

- Fragmentation Pattern:

- Loss of NO

(

46 amu)

m/z ~136.

- Loss of HF (

20 amu) is possible but less common in soft ionization.

## Infrared Spectroscopy (FT-IR)

- N-H Stretch: 3200–3400 cm

(Broad).

- NO

Asymmetric Stretch: 1530–1550 cm

(Strong).

- NO

Symmetric Stretch: 1340–1360 cm

(Strong).

- C=N / C=C Ring Stretch: 1600–1620 cm

.

## Experimental Protocols

### Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation artifacts.

- Mass: Weigh 5–10 mg of **4-fluoro-5-nitro-1H-indazole**.

- Solvent: Add 0.6 mL DMSO-

(99.9% D). Note: CDCl

is not recommended due to poor solubility of nitro-indazoles.

- Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

- Acquisition:

- Run

H with at least 16 scans.

- Run

F (decoupled and coupled) to verify F-H interactions.

### Protocol B: HPLC Purity Assessment

Objective: Quantify the 7-nitro regioisomer.

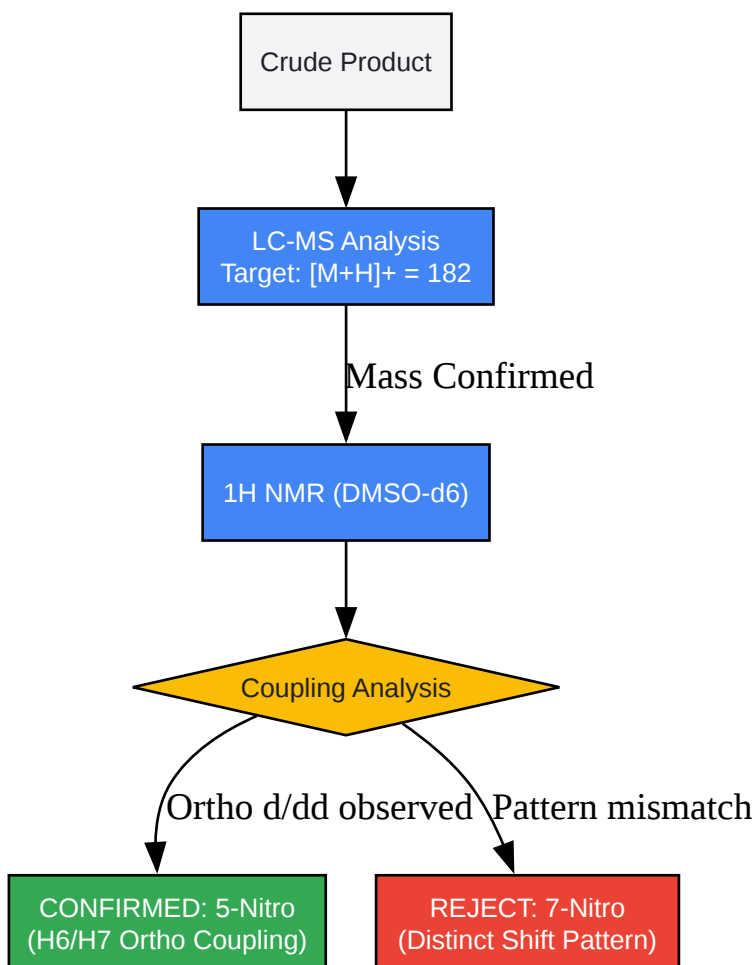
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm).

- Mobile Phase:

- A: Water + 0.1% Formic Acid.
- B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and 280 nm.
- Expectation: The 5-nitro isomer is typically more polar and may elute slightly earlier or later than the 7-nitro isomer depending on the specific column chemistry; standard spiking is recommended for initial validation.

## Structural Confirmation Workflow



[Click to download full resolution via product page](#)

Caption: Logical workflow for confirming the 5-nitro regioisomer using MS and NMR coupling constants.

## References

- Synthesis of Nitroindazoles. Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. National Institutes of Health (PMC). Retrieved from [[Link](#)]
- General Nitration Methodology. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Organic Chemistry Portal. Retrieved from [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. arctomsci.com \[arctomsci.com\]](https://www.arctomsci.com)
- To cite this document: BenchChem. [Technical Characterization Guide: 4-Fluoro-5-nitro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1440986/docs#technical-characterization-guide-4-fluoro-5-nitro-1h-indazole>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)